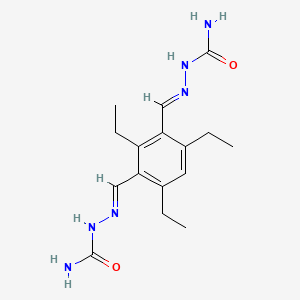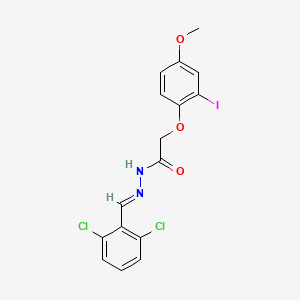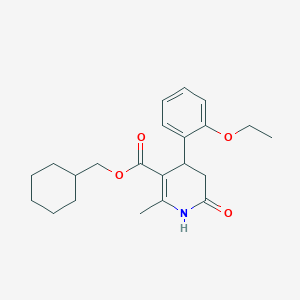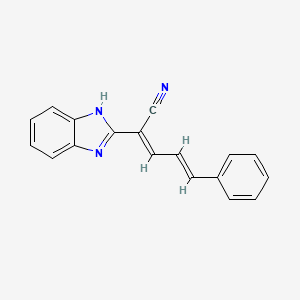
2,4,6-triethylisophthalaldehyde disemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-triethylisophthalaldehyde disemicarbazone (TETD) is a compound that belongs to the family of semicarbazone derivatives. TETD is a yellow crystalline powder that has been widely used in scientific research due to its unique properties. The compound has been synthesized using various methods and has been found to have a wide range of applications in biochemistry, pharmacology, and medicine.
Mécanisme D'action
The mechanism of action of 2,4,6-triethylisophthalaldehyde disemicarbazone is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at different stages. The antimicrobial activity of this compound is believed to be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death. This compound has also been found to inhibit the activity of various enzymes involved in cell proliferation and survival. Additionally, this compound has been shown to modulate the expression of various genes involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,6-triethylisophthalaldehyde disemicarbazone has several advantages for lab experiments. The compound is relatively easy to synthesize and has been found to have potent antitumor and antimicrobial activity. Additionally, this compound has been shown to be relatively non-toxic to normal cells. However, there are limitations to the use of this compound in lab experiments. The compound is highly insoluble in water, which makes it difficult to administer in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which limits its potential use in drug development.
Orientations Futures
There are several future directions for the research on 2,4,6-triethylisophthalaldehyde disemicarbazone. One potential direction is to investigate the use of this compound in combination with other chemotherapeutic agents to enhance its antitumor activity. Another direction is to explore the use of this compound as a potential antimicrobial agent in the treatment of bacterial and fungal infections. Additionally, future research could focus on elucidating the exact mechanism of action of this compound and identifying potential molecular targets for drug development.
Méthodes De Synthèse
The synthesis of 2,4,6-triethylisophthalaldehyde disemicarbazone has been achieved using various methods. One of the most common methods involves the reaction of 2,4,6-triethylbenzaldehyde with semicarbazide hydrochloride in the presence of sodium acetate. The resulting product is then treated with acetic anhydride to yield this compound. Other methods involve the use of different aldehydes and semicarbazides in the reaction.
Applications De Recherche Scientifique
2,4,6-triethylisophthalaldehyde disemicarbazone has been extensively used in scientific research due to its unique properties. The compound has been found to have potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to possess antimicrobial activity against various bacteria and fungi. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
[(E)-[3-[(E)-(carbamoylhydrazinylidene)methyl]-2,4,6-triethylphenyl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2/c1-4-10-7-11(5-2)14(9-20-22-16(18)24)12(6-3)13(10)8-19-21-15(17)23/h7-9H,4-6H2,1-3H3,(H3,17,21,23)(H3,18,22,24)/b19-8+,20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPYBHVQAFHSHG-PQEHHWQQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1C=NNC(=O)N)CC)C=NNC(=O)N)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=C(C(=C1/C=N/NC(=O)N)CC)/C=N/NC(=O)N)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809767 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-3-[4-(benzyloxy)phenyl]acrylamide](/img/structure/B5605509.png)
![6,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5605511.png)

![3-[3-(methylthio)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5605518.png)

![N-cyclohexyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5605536.png)

![3-methoxy-7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5605550.png)

![4-(4-{[(3aS*,6aS*)-3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5605578.png)
![3-chloro-1-(2,3-dimethylphenyl)-4-[methyl(phenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5605587.png)
![2-chloro-5-(1-piperidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5605593.png)
![1-(benzyloxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5605601.png)